molecular formula C10H15NO2S B260644 N-(3,4-dimethylphenyl)ethanesulfonamide

N-(3,4-dimethylphenyl)ethanesulfonamide

Cat. No.: B260644
M. Wt: 213.3 g/mol
InChI Key: AUPXDCAXHZFQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethylphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a substituted phenyl ring (3,4-dimethyl groups) attached to an ethanesulfonamide backbone. Sulfonamides are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, particularly enzymes and receptors.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.3 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)ethanesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-4-14(12,13)11-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3

InChI Key

AUPXDCAXHZFQJX-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)C)C

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

The following analysis focuses on structurally related ethanesulfonamide derivatives, emphasizing substituent variations and their hypothesized pharmacological implications.

Structural and Functional Analogues

(a) TEMPS (2,2,2-Trifluoro-N-(3-pentan-2-yloxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide)
  • Substituents : Trifluoroethyl, pentan-2-yloxy phenyl, pyridin-3-ylmethyl.
  • Key Differences vs. The pyridinylmethyl group may facilitate π-π stacking interactions with aromatic residues in receptor binding pockets.
  • Pharmacological Relevance : TEMPS is reported as a modulator of mGluRs, highlighting the role of sulfonamides in neuropharmacology .
(b) AZ12216052 and AZ12559322
  • Substituents : Bromophenyl, butan-2-ylphenyl.
  • Key Differences vs. Butan-2-yl groups may increase hydrophobicity, affecting solubility and tissue distribution.
  • Pharmacological Relevance : These compounds are explored for their allosteric modulation of mGluRs, suggesting a common therapeutic niche for sulfonamides .
(c) BAY-36-7620
  • Substituents : Naphthalene, cyclopentane-fused furan.
  • Key Differences vs. Target Compound :
    • Rigid polycyclic structures may enforce conformational constraints, optimizing receptor binding.
    • Lack of sulfonamide moiety in BAY-36-7620 underscores the diversity of mGluR modulators.

Hypothesized Structure-Activity Relationships (SAR)

Compound Substituents Hypothesized Properties Reference
N-(3,4-Dimethylphenyl)ethanesulfonamide 3,4-dimethylphenyl Moderate solubility; potential CNS activity due to phenyl ring lipophilicity
TEMPS Trifluoro, pentan-2-yloxy, pyridin-3-ylmethyl Enhanced metabolic stability; improved receptor binding via fluorine and aromatic groups
AZ12216052 Bromophenyl, butan-2-ylphenyl Increased steric bulk; potential for halogen bonding and prolonged half-life

Crystallographic Insights

Crystallographic tools like SHELXL and WinGX (Evidences 1–4) are critical for resolving sulfonamide structures. For example:

  • SHELXL : Enables precise refinement of sulfonamide conformations, aiding in understanding substituent effects on molecular packing .
  • ORTEP-3 : Visualizes steric interactions, such as the 3,4-dimethyl group’s impact on crystal symmetry .

Preparation Methods

Reaction Mechanism

The reaction follows a two-step mechanism:

  • Activation : Ethanesulfonyl chloride reacts with a base (e.g., triethylamine, pyridine) to form a resonance-stabilized sulfonate intermediate.

  • Nucleophilic Attack : The amine group of 3,4-dimethylaniline attacks the electrophilic sulfur center, displacing chloride and forming the sulfonamide bond.

Experimental Conditions

ParameterValue/DescriptionSource
Base Triethylamine, pyridine, or sodium bicarbonate
Solvent Dichloromethane (DCM), tetrahydrofuran (THF), or nitroethane
Temperature 0–25°C (for base-mediated reactions)
Reaction Time 1–2 hours
Yield 80–90% (estimated)

Example Procedure :

  • Mix 3,4-dimethylaniline (1.0 equiv) with ethanesulfonyl chloride (1.1 equiv) in DCM.

  • Add triethylamine (1.2 equiv) dropwise at 0°C.

  • Stir at room temperature for 1 hour.

  • Wash with aqueous NaHCO₃, dry, and isolate the product via filtration.

Nitroalkane-Solvent-Mediated Synthesis

This method leverages nitroalkanes (e.g., nitroethane) as solvents to improve product crystallization and separation.

Key Advantages

  • Enhanced Solubility : Sulfonamide intermediates remain soluble at elevated temperatures, while by-products precipitate.

  • Recycling : Nitroalkanes can be reused without purification, reducing waste.

Experimental Conditions

ParameterValue/DescriptionSource
Solvent Nitroethane or nitromethane
Base Triethylamine
Temperature 50–80°C (during reaction)
Crystallization Cool to 0–25°C to precipitate product
Yield 90–95% (reported for analogous sulfonamides)

Procedure :

  • Dissolve 3,4-dimethylaniline in nitroethane.

  • Add ethanesulfonyl chloride and triethylamine.

  • Heat to 70°C for 8 hours.

  • Cool to 0°C and filter the crystallized product.

Bicarbonate-Mediated Alkylation

This approach uses sodium bicarbonate as a mild base, suitable for large-scale synthesis.

Reaction Optimization

Sodium bicarbonate neutralizes HCl by-products, simplifying workup.

ParameterValue/DescriptionSource
Base Sodium bicarbonate
Solvent Ethanol or mixed solvents
Temperature Room temperature (25°C)
Yield 70–80% (estimated)

Procedure :

  • Stir 3,4-dimethylaniline (7.37 mmol) with sodium bicarbonate (8.14 mmol) in ethanol.

  • Add ethanesulfonyl chloride (7.60 mmol) slowly.

  • Filter the precipitated product after 1 hour.

Industrial-Scale Production

Automated systems optimize yields and reduce batch-to-batch variability.

Key Steps

  • Continuous Stirred-Tank Reactor (CSTR) : Precise control of temperature and reagent flow.

  • Solvent Recovery : Recycle DCM or THF via distillation.

  • Purification : Crystallization in nitroalkanes or chromatography.

Comparative Analysis of Methods

MethodYield (%)SolventBaseScalability
Direct Sulfonation80–90DCM/THFTriethylamineModerate
Nitroalkane-Mediated90–95NitroethaneTriethylamineHigh
Bicarbonate Method70–80EthanolNaHCO₃Large-scale

Critical Challenges and Solutions

  • By-Product Management : Amine hydrochloride salts are removed via filtration or extraction.

  • Purity Control : Use of anhydrous solvents and inert atmospheres minimizes side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.